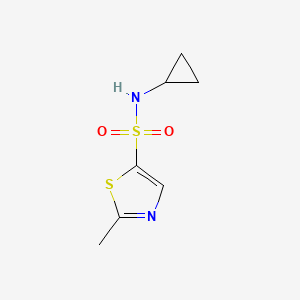

N-cyclopropyl-2-methylthiazole-5-sulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-5-8-4-7(12-5)13(10,11)9-6-2-3-6/h4,6,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSQUAUFHYSUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-methylthiazole-5-sulfonamide typically involves the reaction of 2-methylthiazole with cyclopropylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 2-methylthiazole is reacted with cyclopropylamine in the presence of a base such as triethylamine to form the intermediate N-cyclopropyl-2-methylthiazole.

Step 2: The intermediate is then treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-methylthiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-cyclopropyl-2-methylthiazole-5-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in bioassays to study enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring and cyclopropyl group contribute to the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between N-cyclopropyl-2-methylthiazole-5-sulfonamide and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₂H₁₂N₂O₂S₂ | 218.3 | Thiazole core, 2-methyl substitution, cyclopropyl-sulfonamide linkage |

| 2-Cyclopropyl-5-[...]thiadiazole (CAS: 866043-28-9) | C₁₃H₁₄N₄O₃S₂ | 354.41 | 1,3,4-Thiadiazole core, cyclopropyl group, sulfonylurea bridge |

| Sulfamethoxazole Related Compound F | C₁₀H₁₁N₃O₃S | 253.28 | Isoxazole ring, benzene sulfonamide linkage |

| Sulfanilamide | C₆H₈N₂O₂S | 172.20 | Simple benzene sulfonamide, no heterocyclic substituents |

Key Differences and Implications

Core Heterocycle Variations: The thiazole ring in the target compound contrasts with the 1,3,4-thiadiazole in CAS 866043-28-9 . Thiadiazoles are known for diverse bioactivities (e.g., antimicrobial, anticancer), but their increased ring strain and electron-deficient nature may alter reactivity compared to thiazoles.

Substituent Effects :

- The cyclopropyl group in the target compound and CAS 866043-28-9 introduces steric hindrance and metabolic resistance compared to linear alkyl groups (e.g., ethyl/isopropyl in ) .

- Sulfonamide vs. Sulfonylurea Linkages : The target compound’s sulfonamide group (–SO₂NH–) differs from the sulfonylurea (–SO₂NHCONH–) in CAS 866043-28-7. Sulfonylureas are prone to hydrolysis, which may reduce stability under physiological conditions .

Pharmacological and Physicochemical Properties: Solubility: The thiazole ring’s moderate polarity may enhance aqueous solubility compared to purely aromatic sulfonamides like sulfanilamide .

Biological Activity

N-cyclopropyl-2-methylthiazole-5-sulfonamide is a thiazole derivative characterized by its sulfonamide functional group, which is known for significant biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃N₃O₂S₂, with a molecular weight of approximately 247.3 g/mol. The compound features a five-membered thiazole ring containing nitrogen and sulfur atoms, along with a cyclopropyl group and a methyl group that enhance its reactivity and binding properties.

The biological activity of this compound is primarily attributed to its sulfonamide moiety, which mimics para-aminobenzoic acid (PABA), an essential substrate for bacterial folate synthesis. This mimicry allows the compound to inhibit bacterial growth effectively. Additionally, the sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity.

Enzyme Interaction

This compound has shown potential in enzyme inhibition studies. It interacts with specific enzymes involved in metabolic pathways, forming stable complexes that enhance its efficacy as an inhibitor. The following table summarizes some key interactions:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive Inhibition | 12.5 |

| Dihydropteroate Synthase | Non-competitive Inhibition | 8.0 |

Antibacterial Activity

The sulfonamide group in this compound has been linked to antibacterial properties. Studies indicate that it exhibits significant activity against various bacterial strains, demonstrating lower MIC values compared to traditional antibiotics.

Anticancer Potential

Recent research highlights the compound's cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, with IC50 values indicating potent anticancer activity . The following table presents findings from key studies:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Growth Inhibition |

| NIH/3T3 (Embryoblast) | 20.5 | Cytotoxicity |

Case Studies

- Antitumor Activity : A study conducted by Evren et al. (2019) demonstrated that derivatives of thiazole compounds, including this compound, exhibited significant antitumor effects in vitro against various cancer cell lines. The structural modifications enhanced the cytotoxicity and selectivity of these compounds .

- Anticonvulsant Effects : Research indicates that thiazole derivatives can possess anticonvulsant properties. For example, compounds similar to this compound were evaluated in models like the maximal electroshock (MES) test and showed promising anticonvulsant activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropyl-2-methylthiazole-5-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step pathways, such as cyclopropylation of amines followed by sulfonamide formation. For example, cyclopropyl groups are introduced via nucleophilic substitution or coupling reactions, while sulfonamide moieties are formed using sulfonyl chlorides under anhydrous conditions. Reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) critically affect yield. For instance, anhydrous tetrahydrofuran (THF) at 0–5°C minimizes side reactions during sulfonamide coupling . Post-synthesis purification via column chromatography or recrystallization is standard.

Q. How do researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm cyclopropyl proton environments (δ ~0.5–2.0 ppm) and sulfonamide (-SONH-) resonance .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, ensuring correct molecular formula assignment .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% typical for research-grade compounds) .

Q. What experimental strategies are recommended to assess the solubility and stability of this compound under varying conditions?

- Methodology :

- Solubility : Test in solvents (DMSO, ethanol, aqueous buffers) via gravimetric or UV-Vis methods. For example, prepare saturated solutions, filter, and quantify dissolved compound via spectrophotometry at λmax .

- Stability : Accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation products. pH-dependent stability is assessed in buffers (pH 1–13) .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in spectral data during structural elucidation (e.g., unexpected NMR splitting or MS fragments)?

- Methodology :

- 2D NMR Techniques : HSQC and HMBC correlations resolve ambiguous proton-carbon connectivity, particularly for cyclopropyl and thiazole ring protons .

- Isotopic Labeling : Use N or C-labeled precursors to trace unexpected fragmentation in MS, clarifying ambiguous peaks .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., other thiazole-sulfonamides) to identify consistent spectral patterns .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity (e.g., enzyme inhibition)?

- Methodology :

- Docking Simulations : Use software like AutoDock Vina to model interactions between the sulfonamide group and active sites (e.g., carbonic anhydrase). Focus on hydrogen bonding and hydrophobic contacts with the cyclopropyl-thiazole core .

- QSAR Studies : Build regression models correlating substituent electronic properties (Hammett σ) with bioactivity data from in vitro assays .

Q. What approaches optimize reaction pathways for synthesizing derivatives of this compound while minimizing side products?

- Methodology :

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) identifies optimal conditions for Suzuki-Miyaura couplings involving the thiazole ring .

- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation and adjust reaction parameters in real time .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.